Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate

Catalog No.
S6630851
CAS No.
894802-88-1
M.F
C13H13F3O3
M. Wt
274.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate

CAS Number

894802-88-1

Product Name

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate

IUPAC Name

ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-11(17)7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,2,7-8H2,1H3

InChI Key

KZMSCTZPRRWOCW-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound has the molecular formula C13H13F3O3C_{13}H_{13}F_{3}O_{3} and is known for its potential applications in pharmaceuticals and agrochemicals due to its distinctive electronic properties imparted by the trifluoromethyl group. The presence of this electron-withdrawing group enhances the compound's lipophilicity and reactivity, making it an interesting subject for further research and application development .

  • Oxidation: The compound can be oxidized to yield carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the keto group into an alcohol group, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions under basic conditions, leading to various substituted derivatives depending on the nucleophile used.

Synthesis of ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate typically involves multi-step processes. One common method includes:

  • Formation of the Ketone: Starting from ethyl acetoacetate, a reaction with appropriate reagents facilitates the introduction of the trifluoromethyl phenyl group.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels for further applications.

In industrial settings, optimized reaction conditions are employed to ensure high yields and purity, often utilizing advanced catalysts and controlled environments.

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate has potential applications in various fields:

  • Pharmaceuticals: Its unique properties may lead to the development of new therapeutic agents.
  • Agrochemicals: The compound could be utilized in creating effective pesticides or herbicides due to its reactivity.
  • Material Science: Its chemical structure may lend itself to applications in developing novel materials with specific properties .

Interaction studies focus on how ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate interacts with biological molecules. Preliminary analyses suggest that the compound's lipophilicity allows it to penetrate cellular membranes effectively, while its functional groups facilitate binding to molecular targets. Further studies are necessary to elucidate specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate. These include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxo-4-[4-(trifluoromethyl)phenyl]butanoateDifferent positioning of trifluoromethyl groupVaries in biological activity
Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoateDifferent carbon positioningMay exhibit different reactivity profiles
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetateContains a phenoxy group instead of a phenyl groupUnique solubility characteristics

The uniqueness of ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

274.08167876 g/mol

Monoisotopic Mass

274.08167876 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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